Acetonylchelerythrine
Overview
Description
Acetonylchelerythrine is a synthetic derivative of the natural alkaloid chelerythrine. This compound is known for its unique chemical structure and potential applications in various scientific fields. Chelerythrine itself is a benzophenanthridine alkaloid found in several plant species, and its derivatives, including this compound, have been studied for their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonylchelerythrine typically involves multiple steps, starting from chelerythrine or its precursors. The key steps include:
Reduction: Chelerythrine is first reduced to dihydrochelerythrine using a suitable reducing agent such as sodium borohydride.
Acetylation: The dihydrochelerythrine is then acetylated using acetone in the presence of an acid catalyst like sulfuric acid to introduce the acetonyldihydro group.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
Acetonylchelerythrine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be further reduced to simpler derivatives.
Substitution: The acetonyldihydro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require specific catalysts and solvents depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studies have investigated its effects on cellular pathways and its potential as a therapeutic agent.
Industry: Its unique chemical properties make it a candidate for use in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Acetonylchelerythrine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Chelerythrine: The parent compound from which Acetonylchelerythrine is derived.
Dihydrochelerythrine: An intermediate in the synthesis of this compound.
Other Benzophenanthridine Alkaloids: Compounds with similar structures and biological activities.
Uniqueness
This compound is unique due to the presence of the acetonyldihydro group, which imparts distinct chemical and biological properties compared to its parent compound and other derivatives
Properties
IUPAC Name |
1-(1,2-dimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridin-13-yl)propan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c1-13(26)9-18-22-15(7-8-19(27-3)24(22)28-4)16-6-5-14-10-20-21(30-12-29-20)11-17(14)23(16)25(18)2/h5-8,10-11,18H,9,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGTQLFWIJIABSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1C2=C(C=CC(=C2OC)OC)C3=C(N1C)C4=CC5=C(C=C4C=C3)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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